2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione

Catalog No.
S3179933
CAS No.
1093468-95-1
M.F
C58H72N2O2S6
M. Wt
1021.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5...

CAS Number

1093468-95-1

Product Name

2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione

IUPAC Name

2,5-bis(2-ethylhexyl)-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione

Molecular Formula

C58H72N2O2S6

Molecular Weight

1021.59

InChI

InChI=1S/C58H72N2O2S6/c1-7-13-17-19-23-41-25-27-43(63-41)45-29-31-47(65-45)49-33-35-51(67-49)55-53-54(58(62)59(55)37-39(11-5)21-15-9-3)56(60(57(53)61)38-40(12-6)22-16-10-4)52-36-34-50(68-52)48-32-30-46(66-48)44-28-26-42(64-44)24-20-18-14-8-2/h25-36,39-40H,7-24,37-38H2,1-6H3

InChI Key

GLHOKMYMUKAXAC-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=C5C(=C(N(C5=O)CC(CC)CCCC)C6=CC=C(S6)C7=CC=C(S7)C8=CC=C(S8)CCCCCC)C(=O)N4CC(CC)CCCC

Solubility

not available

OFET Applications

DPP-TT is being investigated for its use in OFETs due to its favorable properties such as:

  • Good film-forming ability [1]
  • Appropriate energy levels for charge transport [1]
  • Potential for high carrier mobility [2]

These properties allow DPP-TT to form well-ordered thin films in transistors, which is crucial for efficient device operation.

Here are some sources discussing research on DPP-TT for OFETs:

  • [1] Investigation of diketopyrrolopyrrole (DPP)-based organic transistors with high performance ()
  • [2] Solution processed organic field-effect transistors based on diketopyrrolopyrrole with naphtho[1,2-b:5,6-b']dithiophene units ()

OSC Applications

DPP-TT is also being explored for its potential application in OSCs. Organic solar cells function by converting sunlight into electricity. DPP-TT shows promise for OSCs due to:

  • Light absorption properties that can be tuned for efficient solar energy capture [3]
  • Ability to form interpenetrating networks with other materials in solar cell devices [3]

Here are some sources discussing research on DPP-TT for OSCs:

  • [3] New Diketopyrrolopyrrole (DPP) Chromophores with Enhanced Performance in Organic Solar Cells ()

2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione is a complex organic compound characterized by its unique structural features. It belongs to the class of pyrrolo[3,4-c]pyrrole derivatives and incorporates multiple thiophene units, specifically terthiophenes, which contribute to its electronic properties. The compound has a molecular formula of C₃₀H₄₀N₂O₂S₂ and a molecular weight of approximately 520.7 g/mol .

The structure consists of a pyrrolo[3,4-c]pyrrole core that is functionalized with two 2-ethylhexyl groups and bis(5''-N-hexyl-terthiophen-5-yl) substituents. This design enhances the compound's solubility and stability, making it suitable for various applications in organic electronics and materials science.

The reactivity of 2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione can be attributed to the presence of electron-rich thiophene rings and the pyrrole moiety. Common reactions include:

  • Electrophilic Aromatic Substitution: The thiophene units can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Cross-Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to attach additional aromatic systems or functional groups.
  • Oxidation: The pyrrolo[3,4-c]pyrrole framework can be oxidized to form more stable radical cations or dications under certain conditions.

The synthesis of 2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione typically involves several steps:

  • Formation of Pyrrolo[3,4-c]pyrrole Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Functionalization with Thiophene Units: The introduction of thiophene groups is often accomplished via cross-coupling techniques (e.g., Suzuki or Stille coupling).
  • Alkylation: The addition of 2-ethylhexyl groups can be performed using alkylation reactions with suitable halides or other electrophiles.

The unique properties of 2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione make it suitable for various applications:

  • Organic Photovoltaics: Its electronic properties allow it to function as an electron donor material in organic solar cells.
  • Organic Light Emitting Diodes (OLEDs): The compound can be used in OLEDs due to its ability to emit light when electrically stimulated.
  • Sensors: Its sensitivity to environmental changes makes it a candidate for use in chemical sensors.

Several compounds share structural similarities with 2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrroleSimilar core structure; fewer thiophene unitsLess complex than the target compound
6-(Thiophen-2-Yl)pyrrolo[3,4-c]pyrroleContains a single thiophene unitSimpler structure; potential for different electronic properties
3,6-Di(thiophen-2-Yl)pyrrolo[3,4-c]pyrroleTwo thiophene units attachedLacks the alkyl side chains present in the target compound

This comparison highlights the uniqueness of 2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione in terms of its complex structure and potential applications in advanced materials and biological systems.

XLogP3

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Dates

Modify: 2023-08-18

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